molecular formula C14H18N2O5 B1328654 Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate CAS No. 942474-80-8

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate

Cat. No.: B1328654
CAS No.: 942474-80-8
M. Wt: 294.3 g/mol
InChI Key: IJKYVSKTYUQAOF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to form ethyl 3-nitrobenzoate. This is followed by a nucleophilic substitution reaction where 4-hydroxypiperidine is introduced to the nitrobenzoate under basic conditions, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various alkyl halides or acyl chlorides, base (e.g., sodium hydroxide).

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 4-(4-aminopiperidin-1-yl)-3-nitrobenzoate.

    Substitution: Derivatives with different substituents on the piperidine ring.

    Ester Hydrolysis: 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacologically active compound with possible applications in drug development.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, leading to its observed biological effects. The nitro group and the piperidine ring are likely involved in these interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate can be compared with other piperidine derivatives, such as:

    4-Hydroxypiperidine: A simpler compound with a hydroxyl group on the piperidine ring, used as a building block in organic synthesis.

    Ethyl 4-(4-hydroxypiperidin-1-yl)cyclohexanecarboxylate: A similar compound with a cyclohexane ring, used in the synthesis of pharmaceuticals.

    4-Aminopiperidine: Another piperidine derivative with an amino group, known for its use in medicinal chemistry.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-2-21-14(18)10-3-4-12(13(9-10)16(19)20)15-7-5-11(17)6-8-15/h3-4,9,11,17H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKYVSKTYUQAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234334
Record name Ethyl 4-(4-hydroxy-1-piperidinyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-80-8
Record name Ethyl 4-(4-hydroxy-1-piperidinyl)-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-hydroxy-1-piperidinyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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